molecular formula C11H21N B13648417 n,n-Diisobutylprop-2-yn-1-amine

n,n-Diisobutylprop-2-yn-1-amine

Cat. No.: B13648417
M. Wt: 167.29 g/mol
InChI Key: HIHBTCFSBVQNKV-UHFFFAOYSA-N
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Description

N,N-Diisobutylprop-2-yn-1-amine is a tertiary amine featuring a propargyl (prop-2-yn-1-yl) backbone and two isobutyl substituents on the nitrogen atom. Its theoretical molecular formula is C₁₁H₂₁N, with a molar mass of 167.29 g/mol. The compound’s structure combines steric bulk from the branched isobutyl groups with the reactivity of a terminal alkyne.

Properties

Molecular Formula

C11H21N

Molecular Weight

167.29 g/mol

IUPAC Name

2-methyl-N-(2-methylpropyl)-N-prop-2-ynylpropan-1-amine

InChI

InChI=1S/C11H21N/c1-6-7-12(8-10(2)3)9-11(4)5/h1,10-11H,7-9H2,2-5H3

InChI Key

HIHBTCFSBVQNKV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(CC#C)CC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2-methylpropyl)(prop-2-yn-1-yl)amine typically involves the reaction of 2-methylpropylamine with propargyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production methods for bis(2-methylpropyl)(prop-2-yn-1-yl)amine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .

Chemical Reactions Analysis

Types of Reactions

Bis(2-methylpropyl)(prop-2-yn-1-yl)amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis(2-methylpropyl)(prop-2-yn-1-yl)amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of bis(2-methylpropyl)(prop-2-yn-1-yl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Structural and Molecular Features

The following table summarizes key structural and molecular differences between N,N-Diisobutylprop-2-yn-1-amine and analogous compounds:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents Key Structural Features
N,N-Diisobutylprop-2-yn-1-amine C₁₁H₂₁N 167.29 (theoretical) Diisobutyl, propargyl High steric hindrance; terminal alkyne
N,N-Dimethyl-1-propyn-1-amine C₅H₉N 83.13 Dimethyl, propargyl Low steric bulk; reactive alkyne
Triallylamine C₉H₁₅N 137.23 Triallyl Three allyl groups; conjugated alkenes
Diallylamine C₆H₁₁N 97.16 Diallyl Two allyl groups; density 0.787 g/mL
Key Observations:
  • Steric Effects : The diisobutyl groups in the target compound introduce significant steric hindrance compared to smaller substituents (e.g., dimethyl in N,N-Dimethyl-1-propyn-1-amine) or planar allyl groups (e.g., diallylamine). This impacts reactivity in nucleophilic substitutions or catalytic processes .
  • Electronic Properties : The propargyl group’s terminal alkyne enables reactions like Huisgen cycloaddition ("click chemistry"), contrasting with the alkene-based reactivity of allyl-substituted amines (e.g., triallylamine) .

Physical Properties

  • Density : Diallylamine has a measured density of 0.787 g/mL at 25°C , while triallylamine’s larger structure likely results in higher density. The target compound’s density is expected to exceed these values due to its branched isobutyl groups.
  • Boiling/Melting Points : Allyl-substituted amines (e.g., triallylamine) typically have lower boiling points than alkyne-containing analogs due to weaker intermolecular forces. The propargyl group’s polarity and isobutyl bulk may increase the target compound’s boiling point relative to N,N-Dimethyl-1-propyn-1-amine.

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